N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
Scientific Research Applications
Antitumor Agents and Programmed Cell Death
Polyamine analogues like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) have shown potential as antitumor agents due to their ability to induce programmed cell death (PCD) in specific cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). This process suggests a mechanism where PCD is partially driven by oxidative stress from H2O2 production, indicating a possible area of research for compounds with similar structures or functions (Ha et al., 1997).
Orexin Receptor Antagonism and Sleep Modulation
Research on orexin receptors, which play a crucial role in wakefulness and arousal, has led to the discovery of antagonists that can promote sleep without affecting other physiological processes significantly. For instance, the dual orexin receptor antagonist almorexant and selective orexin-1 (OX1R) and orexin-2 (OX2R) antagonists have been studied for their effects on sleep architecture and arousal states in rats, providing a foundation for exploring how related compounds might influence sleep and arousal through orexin receptor modulation (Dugovic et al., 2009).
Novel Synthetic Methods for Heterocyclic Compounds
The development of new synthetic methods for heterocyclic compounds, such as the phosphine-catalyzed [4+2] annulation to create highly functionalized tetrahydropyridines, is a critical area of research. These methods allow for the efficient and selective synthesis of compounds that may have biological relevance or therapeutic potential, opening new avenues for the exploration of chemical space related to N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Zhu et al., 2003).
Endogenous Markers for Renal Transport and Plasma Flow
N1-Methylnicotinamide (NMN) has been explored as an endogenous marker for renal cation transporters, highlighting the importance of understanding renal transport mechanisms and their implications for drug excretion and pharmacokinetics. Research in this area could provide insights into how compounds like this compound might be metabolized and cleared by the kidneys, contributing to the overall understanding of its pharmacological profile (Musfeld et al., 2001).
Properties
IUPAC Name |
N-methyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13-6-8-15(9-7-13)25(23,24)20-12-4-3-5-14(20)10-11-19-17(22)16(21)18-2/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQEMAGODWFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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